molecular formula C17H22N2O3S B2655495 3-[5-Hydroxy-3-(thiophen-2-yl)pentyl]-1-(3-methoxyphenyl)urea CAS No. 2097872-72-3

3-[5-Hydroxy-3-(thiophen-2-yl)pentyl]-1-(3-methoxyphenyl)urea

Cat. No.: B2655495
CAS No.: 2097872-72-3
M. Wt: 334.43
InChI Key: VHJOACPFIOWSMH-UHFFFAOYSA-N
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Description

3-[5-Hydroxy-3-(thiophen-2-yl)pentyl]-1-(3-methoxyphenyl)urea ( 2097872-72-3) is an organic compound with the molecular formula C17H22N2O3S and a molecular weight of 334.43 g/mol . This urea derivative features a thiophene ring and a methoxyphenyl group, structural motifs commonly associated with investigated biological activities in medicinal chemistry research . The compound's structure includes hydrogen bond donor and acceptor counts of 3 and 4, respectively, and a topological polar surface area of 98.8 Ų, properties that are often relevant in drug discovery for assessing a molecule's interaction with biological targets . Researchers can utilize this chemical as a building block or intermediate in the synthesis of more complex molecules, or as a reference standard in exploratory studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(5-hydroxy-3-thiophen-2-ylpentyl)-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-22-15-5-2-4-14(12-15)19-17(21)18-9-7-13(8-10-20)16-6-3-11-23-16/h2-6,11-13,20H,7-10H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJOACPFIOWSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[5-Hydroxy-3-(thiophen-2-yl)pentyl]-1-(3-methoxyphenyl)urea can be achieved through multiple synthetic routes. One common method involves the condensation of a thiophene derivative with a methoxyphenyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-[5-Hydroxy-3-(thiophen-2-yl)pentyl]-1-(3-methoxyphenyl)urea undergoes various types of chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-[5-Hydroxy-3-(thiophen-2-yl)pentyl]-1-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological macromolecules, potentially inhibiting or activating certain enzymes or receptors. The hydroxy and methoxy groups may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives and methoxyphenyl ureas. Compared to these compounds, 3-[5-Hydroxy-3-(thiophen-2-yl)pentyl]-1-(3-methoxyphenyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity. Examples of similar compounds include:

Biological Activity

3-[5-Hydroxy-3-(thiophen-2-yl)pentyl]-1-(3-methoxyphenyl)urea is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and recent research findings.

Synthesis

The synthesis of this compound typically involves several organic reactions. The process generally starts with the preparation of a thiophene derivative, followed by the introduction of the hydroxy group through hydroxylation. The urea linkage is formed via the reaction of an isocyanate with an amine derived from 3-methoxyphenol.

Biological Activity

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have indicated that thiourea and urea derivatives, including this compound, possess significant anticancer properties. For instance, a structure-activity relationship (SAR) study revealed that derivatives with similar structures inhibited cancer cell proliferation effectively. The IC50 values for related compounds ranged from 3 to 14 µM against various cancer cell lines, including pancreatic and breast cancer cells .

Antibacterial Properties

Research has demonstrated that compounds containing thiourea moieties exhibit antibacterial activity against several pathogens. For example, derivatives tested against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) as low as 0.03 µg/mL . This suggests that this compound may also exhibit similar antibacterial effects.

Anti-inflammatory Effects

Thiourea derivatives have been noted for their anti-inflammatory properties. Compounds in this class have shown the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This activity could be attributed to the compound's ability to modulate signaling pathways involved in inflammatory responses.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The urea group can interact with enzyme active sites, potentially inhibiting their function.
  • Receptor Binding : The unique structure allows for binding to various receptors, which may modulate cellular signaling pathways.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar thiourea derivatives is presented below:

Compound NameStructureAnticancer Activity (IC50 µM)Antibacterial Activity (MIC µg/mL)
Compound AStructure A7 - 200.06
Compound BStructure B3 - 140.03
This compound Proposed Structure TBD TBD

Case Studies

  • Anticancer Evaluation : A recent study evaluated the anticancer potential of various thiourea derivatives against human leukemia cell lines. The findings indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values reaching as low as 1.50 µM .
  • Antibacterial Testing : In another study focused on antibacterial activity, derivatives were tested against a panel of pathogenic bacteria, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

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